molecular formula C10H16O3 B1255070 Rehmapicrogenin CAS No. 135447-39-1

Rehmapicrogenin

Cat. No. B1255070
CAS RN: 135447-39-1
M. Wt: 184.23 g/mol
InChI Key: IJTFWVKHFTZVSR-UHFFFAOYSA-N
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Description

Rehmapicrogenin is a monomeric compound extracted from the root of Rehmannia glutinosa . It has been shown to possess nitric oxide inhibitory activities .


Synthesis Analysis

Rehmapicrogenin is a natural product found in Rehmannia glutinosa . The specific synthesis process is not detailed in the available literature.


Molecular Structure Analysis

The molecular formula of Rehmapicrogenin is C10H16O3 . Its IUPAC name is (3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

Rehmapicrogenin has a molecular weight of 184.23 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 184.109944368 g/mol . The topological polar surface area is 57.5 Ų .

Scientific Research Applications

Anti-Inflammatory Properties

Rehmapicrogenin has been identified as a potent anti-inflammatory agent. A study by Liu et al. (2012) demonstrated that Rehmapicrogenin, extracted from the root of Rehmannia glutinosa, exhibited significant anti-inflammatory effects. This was evidenced by its ability to inhibit nitric oxide production and suppress inflammatory mediators such as prostaglandin E2, IL-6, and COX-2. The study suggests that Rehmapicrogenin could be a key component responsible for the anti-inflammatory effects of Rehmannia glutinosa, widely used in traditional Chinese medicine (Liu et al., 2012).

Nephroprotective Effects

Rehmapicrogenin has also been found to have nephroprotective properties. Wang et al. (2021) conducted a study indicating that Rehmapicrogenin offers protection against Adriamycin-induced nephropathy both in vivo and in vitro. The compound was shown to reduce oxidative stress and inflammation in the kidneys, mediated through the oestrogen receptor pathway. This highlights the potential of Rehmapicrogenin as a therapeutic agent in treating kidney-related disorders (Wang et al., 2021).

Mechanism of Action

Target of Action

Rehmapicrogenin, a monomeric compound extracted from the root of Rehmannia glutinosa, primarily targets iNOS (inducible nitric oxide synthase) , COX-2 (Cyclooxygenase-2) , and IL-6 (Interleukin-6) . These targets play crucial roles in inflammation and oxidative stress, with iNOS and COX-2 involved in the production of inflammatory mediators, and IL-6 being a key pro-inflammatory cytokine .

Mode of Action

Rehmapicrogenin exhibits a potent anti-inflammatory effect by inhibiting iNOS, COX-2, and IL-6 . This inhibition results in a decrease in the production of inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

Rehmapicrogenin affects the Nrf2/ARE (Nuclear factor erythroid 2–related factor 2 / Antioxidant Response Element) signaling pathway , which is the most important pathway for oxidative stress . By regulating this pathway, rehmapicrogenin reduces oxidative stress, which is a key factor in various diseases, including nephropathy .

Result of Action

In vivo, Rehmapicrogenin treatment significantly attenuates pathological changes in the kidney induced by Adriamycin (ADR), rescues weight, serum creatinine (Scr), blood urea nitrogen (BUN) and urine albumin (U-ALB) levels, reduces reactive oxygen species (ROS) accumulation, and decreases oxidative stress, the apoptosis rate, and cell survival in ADR-treated mice .

Action Environment

The action of Rehmapicrogenin can be influenced by various environmental factors. For instance, the processing methods of Rehmanniae Radix, from which Rehmapicrogenin is extracted, can lead to variations in its compounds and resultant diverse therapeutic effects . .

properties

IUPAC Name

(3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTFWVKHFTZVSR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC[C@H]1O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rehmapicrogenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential therapeutic benefits of Rehmapicrogenin and what mechanisms contribute to these effects?

A1: Rehmapicrogenin, a compound found in Rehmanniae Radix Praeparata, has shown promising nephroprotective effects. Research suggests these effects are linked to its ability to inhibit reactive oxygen species (ROS) production, potentially through an estrogen-like pathway []. Furthermore, studies have identified rehmapicrogenin as one of the key differentiating compounds found in braised Rehmanniae Radix, potentially contributing to the enhanced efficacy of this processed form compared to other preparations [].

Q2: How does the processing of Rehmanniae Radix affect the presence and levels of Rehmapicrogenin?

A2: The processing method significantly impacts the chemical composition of Rehmanniae Radix, including the levels of rehmapicrogenin. Studies utilizing UHPLC-LTQ-Orbitrap MS analysis have revealed that rehmapicrogenin is present in higher concentrations in braised Rehmanniae Radix (both traditional bran-braised and electric pot-braised) compared to steamed or wine-stewed preparations []. Furthermore, nine flavonoids, not inherently present in Rehmanniae Radix, were identified in the braised form, originating from the Citri Reticulatae Pericarpium used during the braising process []. This suggests that the specific processing techniques, particularly braising with Citri Reticulatae Pericarpium, can enhance the presence of rehmapicrogenin and introduce additional bioactive compounds, potentially contributing to the distinct pharmacological properties of different Rehmanniae Radix preparations.

Q3: Has Rehmapicrogenin been identified as a component that is transferred into the bloodstream after the oral administration of herbal formulations containing Rehmanniae Radix Praeparata?

A3: Yes, research has confirmed the presence of rehmapicrogenin in the blood plasma of both normal and adenine-induced kidney deficiency rat models following oral administration of Yougui Yin, a traditional Chinese medicine formula containing Rehmanniae Radix Praeparata []. This finding confirms that rehmapicrogenin, along with other bioactive compounds, can be absorbed into the bloodstream after oral consumption of herbal preparations containing Rehmanniae Radix Praeparata, supporting its potential for systemic pharmacological effects.

Q4: What analytical techniques have been employed to identify and quantify Rehmapicrogenin in herbal preparations and biological samples?

A4: Several advanced analytical methods have been employed to study rehmapicrogenin. Ultra-high performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) has been instrumental in identifying and quantifying rehmapicrogenin in different preparations of Rehmanniae Radix []. Similarly, ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and multiple reaction monitoring (MRM) have been successfully used to detect and analyze rehmapicrogenin in the blood plasma of rat models after oral administration of Yougui Yin []. These sophisticated techniques enable researchers to accurately profile the chemical constituents of complex herbal medicines and track the absorption and metabolism of specific compounds like rehmapicrogenin in biological systems.

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